molecular formula C12H19NOS B4265255 N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide

N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide

Cat. No. B4265255
M. Wt: 225.35 g/mol
InChI Key: GFZSFIRRNXYFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and antipyretic activities. In

Mechanism of Action

The mechanism of action of N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide is not fully understood. However, it is believed to act as an inhibitor of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins that contribute to inflammation, pain, and fever. By inhibiting COX-2, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic activities, this compound has been shown to have antioxidant properties and to inhibit the production of nitric oxide, a molecule that contributes to inflammation. Additionally, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a low potential for toxicity, making it a relatively safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide in laboratory experiments. One advantage is its relatively low toxicity, which makes it a safe compound to use in cell culture and animal studies. Additionally, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a high degree of selectivity for COX-2, making it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action of N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide and to explore its potential therapeutic applications in various inflammatory diseases and pain conditions. Finally, research is needed to explore the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new class of anti-inflammatory and analgesic drugs.

Scientific Research Applications

N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide has been shown to have potential applications in the treatment of neuropathic pain and migraine headaches.

properties

IUPAC Name

5-ethyl-N-(2-methylbutan-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-5-10-7-9(8-15-10)11(14)13-12(3,4)6-2/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSFIRRNXYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-methylbutan-2-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1,1-dimethylpropyl)-5-ethyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.